
(1R,3S-)Solifénacine-d5 Chlorhydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,3S-)Solifenacin-d5 Hydrochloride is a deuterium-labeled analogue of (1R,3S-)Solifenacin Hydrochloride. It is a stable isotope-labeled compound used primarily in scientific research. The compound has a molecular formula of C23D5H21N2O2·HCl and a molecular weight of 403.96 . It is often utilized in studies involving metabolic pathways, pharmacokinetics, and drug interactions.
Applications De Recherche Scientifique
Treatment of Overactive Bladder
Clinical Efficacy:
Solifenacin is predominantly prescribed for managing symptoms of OAB, which include urgency, frequency, and urge incontinence. Clinical trials have demonstrated that solifenacin significantly reduces these symptoms. For instance, a pooled analysis from four large phase III trials indicated that both 5 mg and 10 mg doses of solifenacin effectively decreased urgency episodes and increased the volume voided per micturition compared to placebo .
Long-term Effects:
A long-term open-label study showed that solifenacin remains effective over extended periods (up to 52 weeks), with significant improvements in OAB symptoms maintained throughout the treatment duration. The study reported high levels of patient satisfaction regarding both tolerability and efficacy .
Additional Therapeutic Uses
Irritable Bowel Syndrome (IBS):
Recent studies have explored the use of solifenacin in treating diarrhea-predominant irritable bowel syndrome (IBS-D). A small clinical trial found that solifenacin provided symptomatic relief for the majority of patients, with significant reductions in IBS symptom severity scores after treatment .
Pharmacokinetic Studies
Bioequivalence and Stability:
Research has focused on the pharmacokinetic properties of solifenacin formulations, including its deuterated variant. A study on a novel bioequivalent tablet form of solifenacin succinate showed comparable pharmacokinetic profiles to existing formulations, highlighting its potential for improved stability and efficacy .
Comparative Studies:
A randomized crossover study comparing solifenacin tartrate and solifenacin succinate revealed similar pharmacokinetic parameters between the two formulations, suggesting that different salt forms may not significantly alter the drug's absorption characteristics .
Safety Profile
Adverse Events:
The safety profile of solifenacin has been evaluated extensively. In clinical trials, it was noted that adverse events were generally mild to moderate, with low discontinuation rates due to side effects . Additionally, studies have suggested that solifenacin may have a lower risk of cognitive impairment compared to other antimuscarinics, making it a preferable option for older patients .
Data Summary Tables
Mécanisme D'action
Target of Action
The primary targets of (1R,3S-)Solifenacin-d5 Hydrochloride are the muscarinic receptors M1, M2, and M3 . These receptors play a crucial role in the transmission of nerve impulses in the parasympathetic nervous system.
Mode of Action
(1R,3S-)Solifenacin-d5 Hydrochloride acts as an antagonist to the muscarinic receptors M1, M2, and M3 . By binding to these receptors, it inhibits the action of acetylcholine, a neurotransmitter responsible for transmitting signals in the nervous system. This results in the relaxation of smooth muscles in the urinary bladder, reducing the urge to urinate and other symptoms of overactive bladder.
Pharmacokinetics
The pharmacokinetic properties of (1R,3S-)Solifenacin-d5 Hydrochloride are influenced by its deuterium labeling . Deuterium, a stable isotope of hydrogen, has been incorporated into drug molecules as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Analyse Biochimique
Biochemical Properties
(1R,3S-)Solifenacin-d5 Hydrochloride plays a significant role in biochemical reactions as a muscarinic receptor antagonist. It interacts with muscarinic acetylcholine receptors (mAChRs), specifically the M1, M2, and M3 subtypes. The binding affinities (pKi values) for these receptors are 7.6, 6.9, and 8.0, respectively . These interactions inhibit the action of acetylcholine, a neurotransmitter, thereby modulating various physiological responses.
Cellular Effects
(1R,3S-)Solifenacin-d5 Hydrochloride affects various cell types and cellular processes by inhibiting muscarinic receptors. This inhibition impacts cell signaling pathways, particularly those involving the parasympathetic nervous system. The compound can alter gene expression and cellular metabolism by reducing the activity of acetylcholine, leading to decreased muscle contractions and glandular secretions .
Molecular Mechanism
The molecular mechanism of (1R,3S-)Solifenacin-d5 Hydrochloride involves its binding to muscarinic receptors, preventing acetylcholine from activating these receptors. This antagonistic action results in the inhibition of downstream signaling pathways, which can include the reduction of intracellular calcium levels and the inhibition of cyclic AMP production. These changes can lead to decreased muscle contractions and glandular secretions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (1R,3S-)Solifenacin-d5 Hydrochloride can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the deuterium labeling can enhance the stability of the compound, reducing its rate of degradation and prolonging its activity in in vitro and in vivo experiments .
Dosage Effects in Animal Models
The effects of (1R,3S-)Solifenacin-d5 Hydrochloride vary with different dosages in animal models. At lower doses, the compound effectively inhibits muscarinic receptors without causing significant adverse effects. At higher doses, toxic effects such as dry mouth, constipation, and blurred vision may occur due to excessive inhibition of acetylcholine activity . Threshold effects are observed where the compound’s efficacy plateaus, and further increases in dosage do not enhance its therapeutic effects.
Metabolic Pathways
(1R,3S-)Solifenacin-d5 Hydrochloride is involved in metabolic pathways that include its interaction with cytochrome P450 enzymes, particularly CYP3A4. These enzymes facilitate the metabolism of the compound, leading to the formation of various metabolites. The deuterium labeling can influence the metabolic flux and levels of these metabolites, providing insights into the pharmacokinetics of the compound .
Transport and Distribution
Within cells and tissues, (1R,3S-)Solifenacin-d5 Hydrochloride is transported and distributed through interactions with specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation in different cellular compartments. The deuterium labeling can also influence the compound’s distribution, enhancing its stability and prolonging its activity .
Subcellular Localization
The subcellular localization of (1R,3S-)Solifenacin-d5 Hydrochloride is primarily within the cytoplasm, where it interacts with muscarinic receptors on the cell membrane. The compound’s activity and function are influenced by its localization, with post-translational modifications and targeting signals directing it to specific compartments. These factors can affect the compound’s efficacy and stability in cellular environments .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S-)Solifenacin-d5 Hydrochloride involves the incorporation of deuterium atoms into the molecular structure of (1R,3S-)Solifenacin Hydrochloride. The process typically includes the following steps:
Deuterium Exchange Reaction: This involves the replacement of hydrogen atoms with deuterium atoms using deuterated reagents.
Hydrogenation: The compound undergoes hydrogenation in the presence of a deuterium source to ensure the incorporation of deuterium atoms.
Purification: The final product is purified using techniques such as crystallization or chromatography to obtain a high-purity compound
Industrial Production Methods
Industrial production of (1R,3S-)Solifenacin-d5 Hydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are subjected to deuterium exchange and hydrogenation reactions.
Scale-Up Purification: Industrial-scale purification methods, such as large-scale chromatography, are employed to ensure the purity and quality of the final product
Analyse Des Réactions Chimiques
Types of Reactions
(1R,3S-)Solifenacin-d5 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents.
Substitution: Nucleophiles like halides, amines; reactions often occur in polar aprotic solvents
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,3S-)Solifenacin Hydrochloride: The non-deuterated analogue used for similar applications but without the benefits of stable isotope labeling.
Tolterodine: Another muscarinic receptor antagonist used to treat overactive bladder but with a different chemical structure.
Oxybutynin: A muscarinic antagonist with similar therapeutic effects but different pharmacokinetic properties .
Uniqueness
(1R,3S-)Solifenacin-d5 Hydrochloride is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it particularly valuable in research settings where accurate measurement and analysis are crucial .
Activité Biologique
(1R,3S-)Solifenacin-d5 Hydrochloride is a deuterated form of solifenacin, a competitive muscarinic acetylcholine receptor antagonist primarily used in the treatment of overactive bladder (OAB). The biological activity of solifenacin-d5 is of interest due to its potential therapeutic benefits and unique pharmacokinetic properties compared to its non-deuterated counterpart. This article explores the biological activity, pharmacokinetics, efficacy, and safety profile of solifenacin-d5 based on diverse research findings.
Chemical Structure and Properties
Solifenacin-d5 is chemically similar to solifenacin succinate but includes deuterium atoms that can influence its metabolic stability and pharmacokinetics. The chemical structure can be represented as follows:
- Solifenacin-d5 : C23H21D5N2O2
This modification may enhance the drug's half-life and reduce the formation of metabolites that are less active.
Pharmacokinetics
Pharmacokinetic studies indicate that solifenacin has high oral bioavailability and a favorable distribution profile. A study demonstrated that a single oral dose of solifenacin resulted in an absolute bioavailability of approximately 88% with a low clearance rate of 9.39 L/h and a mean volume of distribution at steady state of 599 L . The terminal elimination half-life is reported to be between 45 to 68 hours, which supports once-daily dosing regimens .
Table 1: Pharmacokinetic Parameters of Solifenacin
Parameter | Value |
---|---|
Absolute Bioavailability | 88% |
Clearance | 9.39 L/h |
Volume of Distribution | 599 L |
Half-life | 45-68 hours |
Efficacy in Treating Overactive Bladder
Clinical trials have established the efficacy of solifenacin in reducing symptoms associated with OAB. In a pooled analysis from four large-scale studies involving over 3000 patients, solifenacin significantly improved all symptoms of OAB compared to placebo . Key findings include:
- Reduction in Urgency Episodes : Patients experienced significant reductions in episodes per 24 hours.
- Improved Quality of Life : The King's Health Questionnaire (KHQ) scores showed significant improvements across multiple domains, indicating enhanced patient quality of life.
Table 2: Efficacy Outcomes from Clinical Trials
Symptom | Improvement (%) |
---|---|
Urgency Episodes | Significant reduction |
Frequency | Significant reduction |
Quality of Life (KHQ) | Significant improvement |
Safety Profile
The safety profile of solifenacin-d5 is comparable to that of the original compound. Adverse events are generally mild and transient, with headache and somnolence being the most commonly reported side effects . Long-term studies indicate that approximately 4.7% of patients discontinued treatment due to adverse events, highlighting its tolerability .
Case Studies
Several case studies have documented the use of solifenacin in clinical practice:
- Long-term Treatment Study : A study involving a long-term open-label extension demonstrated that patients maintained high satisfaction rates with both tolerability (85%) and efficacy (74%) over a period of up to one year .
- Pharmacokinetic Variability Study : A study comparing different formulations showed consistent pharmacokinetic parameters across formulations, reinforcing the reliability of solifenacin as a therapeutic agent .
Propriétés
Numéro CAS |
1217810-85-9 |
---|---|
Formule moléculaire |
C23H27ClN2O2 |
Poids moléculaire |
404.0 g/mol |
Nom IUPAC |
[(3R)-1-azabicyclo[2.2.2]octan-3-yl] (1S)-1-(2,3,4,5,6-pentadeuteriophenyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C23H26N2O2.ClH/c26-23(27-21-16-24-13-10-18(21)11-14-24)25-15-12-17-6-4-5-9-20(17)22(25)19-7-2-1-3-8-19;/h1-9,18,21-22H,10-16H2;1H/t21-,22-;/m0./s1/i1D,2D,3D,7D,8D; |
Clé InChI |
YAUBKMSXTZQZEB-BCZWPACGSA-N |
SMILES |
C1CN2CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5.Cl |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@H]2C3=CC=CC=C3CCN2C(=O)O[C@H]4CN5CCC4CC5)[2H])[2H].Cl |
SMILES canonique |
C1CN2CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5.Cl |
Synonymes |
(1R)-3,4-Dihydro-1-phenyl-2(1H)-isoquinolinecarboxylic-d5 Acid (3S)-1-Azabicyclo-[2.2.2]oct-3-yl Ester Hydrochloride; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.